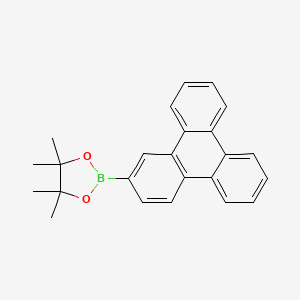![molecular formula C13H16BNO4 B1457205 5-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one CAS No. 1254319-58-8](/img/structure/B1457205.png)
5-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one
Vue d'ensemble
Description
The compound “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one” is a boric acid ester intermediate with benzene rings . It is often used in the organic synthesis of drugs, glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Synthesis Analysis
The compound is obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT .Applications De Recherche Scientifique
Intermédiaire en synthèse organique
Ce composé est un intermédiaire important dans la synthèse de divers composés organiques . Il est obtenu par des réactions de substitution et sa structure est corroborée par la spectroscopie IR, RMN du 1H et du 13C, et la spectrométrie de masse .
Analyse cristallographique et conformationnelle
Le monocristal de ce composé est détecté par diffraction des rayons X, calculé par la théorie de la fonctionnelle de la densité (DFT) et soumis à l'analyse cristallographique et conformationnelle . Les résultats de la comparaison de la valeur calculée par la DFT avec la valeur de diffraction des rayons X montrent que la structure moléculaire optimisée coïncide avec la structure du monocristal déterminée expérimentalement .
Propriétés physicochimiques
Afin de révéler les propriétés physicochimiques du composé titre, le potentiel électrostatique moléculaire et les orbitales moléculaires frontières sont étudiés par DFT .
Synthèse de dérivés d'indazole
Ce composé est un intermédiaire important des dérivés de 1H-indazole . La structure peut être modifiée pour exploiter la dérivation du type de structure d'indazole .
Synthèse d'esters d'acide borique
Le 3-fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzoate de méthyle et la (2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl) (pyrrolidin-1-yl)méthanone sont des intermédiaires d'esters d'acide borique avec des cycles benzéniques . Les structures de ces composés sont confirmées par la spectroscopie IR, RMN du 1H et du 13C, et la spectrométrie de masse .
Recherche sur les médicaments
Les composés de l'acide borique sont souvent utilisés comme inhibiteurs enzymatiques ou médicaments ligands spécifiques qui peuvent être utilisés non seulement dans le traitement des tumeurs et des infections microbiennes, mais aussi dans la conception de médicaments anticancéreux . Dans la recherche sur les médicaments anticancéreux, les enzymes produites par les composés de l'acide borique avaient des espèces réactives de l'oxygène hautement réactives, ce qui pourrait entraîner l'apoptose des cellules cancéreuses du côlon humain HCT116, et peut conduire à l'apoptose et à la nécrose des cellules HeLa dans le processus d'induction du stress oxydatif .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, are often used in organic synthesis reactions .
Mode of Action
It is known that similar compounds can act as catalysts, reducing agents, and ligands in various organic synthesis reactions .
Biochemical Pathways
Similar compounds are known to participate in important organic synthesis reactions, such as the suzuki reaction, heck reaction, and suzuki-miyaura reaction .
Result of Action
Similar compounds are known to be involved in various organic synthesis reactions, which can lead to the formation of new compounds .
Action Environment
Similar compounds are known to be sensitive to air and moisture, and they are typically stored in a cool environment .
Safety and Hazards
Orientations Futures
Boric acid compounds are very important organic and chemical products . They are often used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs . In the research of anticancer drugs, Kim’s research group found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
Propriétés
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)15-11(16)17-10/h5-7H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJADTWONUXMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254319-58-8 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





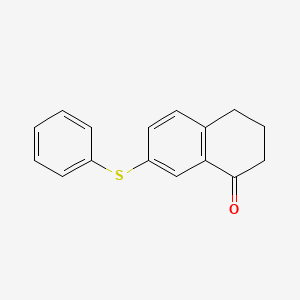
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
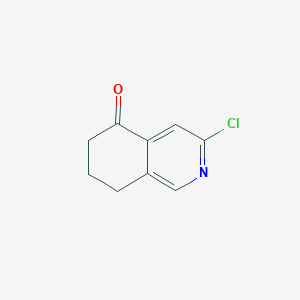

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
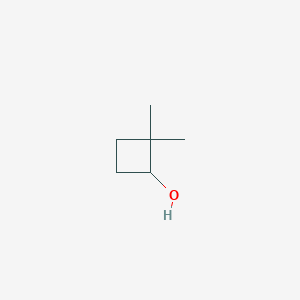
amine](/img/structure/B1457137.png)
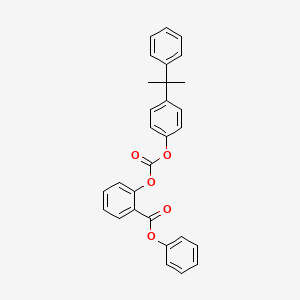

![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
